molecular formula C24H24O8Si4 B13971532 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane CAS No. 62725-49-9

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Cat. No.: B13971532
CAS No.: 62725-49-9
M. Wt: 552.8 g/mol
InChI Key: HSUXWOJYMFIRNM-UHFFFAOYSA-N
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Description

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (hereafter referred to as THTTC) is a cyclotetrasiloxane derivative with four hydroxyl (-OH) and four phenyl (C₆H₅) substituents. Its synthesis involves the hydrolysis-condensation of phenyltrichlorosilane under controlled HCl concentrations, yielding a mixture of geometric isomers . THTTC exhibits unique reactivity due to its hydroxyl groups, enabling further condensation into polyorganosilsesquioxanes (POSSO) or polyphenylsilsesquioxanes (PPSSO), which are valued for their thermal stability, low dielectric constants, and applications in ceramics and microporous materials . The compound’s structural isomers (e.g., cis- and trans-configurations) influence its reactivity and self-condensation behavior under pseudo-equilibrium conditions .

Properties

CAS No.

62725-49-9

Molecular Formula

C24H24O8Si4

Molecular Weight

552.8 g/mol

IUPAC Name

2,2,4,4-tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C24H24O8Si4/c25-35(26)30-33(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-34(31-36(27,28)32-35,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-28H

InChI Key

HSUXWOJYMFIRNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(O)O)(O)O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclotetrasiloxane Ring Formation with Phenyl Substituents

The initial step typically involves the hydrolysis and condensation of organosilicon precursors such as diphenyldichlorosilane or phenyltrichlorosilane derivatives under controlled conditions to form the cyclotetrasiloxane ring.

  • Reagents: Phenyl-substituted chlorosilanes (e.g., diphenyldichlorosilane), water or controlled moisture.
  • Conditions: Controlled hydrolysis in organic solvents (e.g., toluene or tetrahydrofuran) with acid or base catalysis to promote ring closure.
  • Outcome: Formation of 6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane as the core cyclic siloxane structure.

This step yields the tetraphenylcyclotetrasiloxane ring with methyl or other substituents depending on the precursor used.

Introduction of Hydroxyl Groups at 2,2,4,4-Positions

Selective hydroxylation at the 2,2,4,4-positions of the siloxane ring is achieved by controlled hydrolysis or oxidation of reactive silicon centers.

  • Method A: Partial Hydrolysis of Methyl-Substituted Cyclotetrasiloxane

    • Starting from tetramethyl-tetraphenylcyclotetrasiloxane, partial hydrolysis under mild acidic or basic conditions introduces hydroxyl groups selectively at the 2,2,4,4-positions.
    • This method requires precise control of reaction time and pH to avoid over-hydrolysis or ring cleavage.
  • Method B: Direct Hydroxylation of Chlorosilane Precursors

    • Using chlorosilane intermediates with phenyl substituents, controlled hydrolysis can yield silanol groups (Si–OH) at targeted silicon atoms before ring closure.
    • This approach allows for the incorporation of hydroxyl groups during ring formation, facilitating the synthesis of the tetrahydroxy derivative.
  • Method C: Oxidative Functionalization

    • Oxidation of silicon-hydride intermediates with mild oxidants (e.g., hydrogen peroxide) can convert Si–H bonds to Si–OH groups at desired positions.
    • This method is less common due to the need for hydride precursors.

These hydroxylation methods ensure the presence of four hydroxyl groups at the 2,2,4,4-positions, critical for the compound’s reactivity and UV absorption properties.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome/Notes
1 Diphenyldichlorosilane + Water, controlled hydrolysis in toluene, acid catalyst Formation of tetraphenylcyclotetrasiloxane ring
2 Partial hydrolysis with dilute acid/base at room temperature Introduction of hydroxyl groups at 2,2,4,4-positions
3 Purification by recrystallization or chromatography Isolation of 2,2,4,4-tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Analytical and Characterization Data Supporting Preparation

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reaction Conditions Advantages Limitations
Controlled Hydrolysis of Chlorosilanes Diphenyldichlorosilane, water Acid/base catalysis, organic solvent Direct ring formation with phenyl substituents Requires precise control to avoid polymerization
Partial Hydrolysis of Tetramethyl-Tetraphenylcyclotetrasiloxane Tetramethyl-tetraphenylcyclotetrasiloxane Mild acid/base, room temperature Selective hydroxylation Risk of over-hydrolysis or ring cleavage
Oxidative Functionalization of Silicon Hydrides Silicon hydride precursors Mild oxidant (H2O2), controlled conditions Specific hydroxyl introduction Less common, requires hydride intermediates

Chemical Reactions Analysis

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug delivery.

Comparison with Similar Compounds

Comparison with Similar Cyclotetrasiloxanes

Table 1: Key Structural and Functional Differences

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (THTTC) 4 -OH, 4 C₆H₅ C₂₄H₂₄O₈Si₄ ~568.9* Precursor for POSSO/PPSSO; stereoregular polymers High reactivity (hydroxyl groups); isomer-dependent condensation
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (D4) 8 -CH₃ C₈H₂₄O₄Si₄ 296.62 Silicone fluids, lubricants Low reactivity; cyclic volatile methylsiloxane (CVMS)
2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane 4 -CH₃, 4 C₆H₅ C₂₈H₃₂O₄Si₄ 544.89 Specialty silicones; coatings Enhanced thermal stability (phenyl groups); reduced volatility
2,2,4,4,6,6-Hexamethyl-8,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane 6 -CH₃, 2 C₆H₅ C₁₈H₂₈O₄Si₄ 420.76 Hybrid silicones Balance of reactivity and stability
2,2,4,4,6,6,8,8-Octaphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane 8 C₆H₅ C₄₈H₄₀O₄Si₄ 841.20 High-performance resins Extreme rigidity; low dielectric constant
2,4,6,8-Tetramethyl-2,4,6,8-tetravinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane 4 -CH₃, 4 -CH₂CH₂ C₁₂H₂₀O₄Si₄ 360.66 Cross-linkable polymers Vinyl groups enable polymerization

Note: Molecular weight calculated based on formula and substituents; exact value may vary by isomer.

Reactivity and Functional Groups

  • THTTC : Hydroxyl groups make it highly reactive in polycondensation reactions. Isomers (e.g., all-cis) dominate in pseudo-equilibrium conditions, influencing stereoregularity in final polymers .
  • D4 (Octamethyl) : Methyl groups confer inertness, making D4 a stable building block for polydimethylsiloxanes (PDMS). Its volatility requires environmental monitoring .
  • Tetramethyltetraphenyl : Phenyl groups enhance thermal stability (up to 300°C) compared to methyl-substituted analogs .

Biological Activity

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (commonly referred to as THTPT) is a complex siloxane compound that has garnered interest due to its potential biological activities. This article focuses on the biological activity of THTPT with an emphasis on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

THTPT is characterized by a unique siloxane backbone with multiple hydroxyl and phenyl groups that contribute to its chemical reactivity and biological interactions. The general structure can be summarized as follows:

  • Molecular Formula : C₃₂H₃₄O₈Si₄
  • Molecular Weight : 634.92 g/mol
  • Appearance : White to light yellow crystalline powder

Antioxidant Properties

THTPT exhibits significant antioxidant activity due to its ability to scavenge free radicals. Studies indicate that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage. The phenolic hydroxyl groups in THTPT are believed to play a crucial role in this activity.

Cytotoxicity and Anticancer Activity

Recent research has shown that THTPT can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated that THTPT can inhibit the proliferation of cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon Cancer)0.86Induction of apoptosis
CCRF-CEM (Leukemia)1.38Caspase activation
MCF-7 (Breast Cancer)1.50Cell cycle arrest

Endocrine Disruption Potential

THTPT has been classified among compounds with endocrine-disrupting properties. Studies suggest that exposure may alter hormonal functions and reproductive health due to its ability to mimic or interfere with hormone signaling pathways. This raises concerns regarding its use in consumer products.

Case Studies

  • Study on Antioxidant Activity :
    A study conducted by researchers evaluated the antioxidant capacity of THTPT using DPPH and ABTS radical scavenging assays. Results indicated a significant reduction in free radical concentrations when treated with THTPT compared to control groups.
  • Cytotoxicity in Cancer Research :
    Another study focused on the cytotoxic effects of THTPT on different cancer cell lines. The findings revealed that THTPT not only inhibited cell growth but also triggered apoptotic pathways through mitochondrial dysfunction.
  • Endocrine Disruption Assessment :
    An environmental study assessed the impact of THTPT on aquatic life forms. Results indicated altered reproductive rates in fish exposed to concentrations typical of those found in contaminated water sources.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,2,4,4-tetrahydroxy-6,6,8,8-tetraphenyltetraoxatetrasilocane, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using silanol precursors and phenyl-containing reagents. For example, a THF solvent system with triethylamine as a base facilitates siloxane bond formation, as demonstrated in analogous cyclotetrasiloxane syntheses . Reaction progress should be monitored via thin-layer chromatography (TLC) to track intermediate formation and confirm completion. Post-reaction, triethylammonium chloride byproducts are removed via filtration, and pure products are isolated using column chromatography with silica gel .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, particularly for resolving stereochemistry in cyclic siloxanes. Single-crystal diffraction data can confirm bond angles, ring conformation, and substituent arrangement . Complementary techniques like 29Si^{29}\text{Si} NMR spectroscopy are critical for identifying silicon environments, while 1H^{1}\text{H}/13C^{13}\text{C} NMR and FT-IR validate organic substituents (e.g., phenyl groups) and hydroxyl functionality .

Q. What purification strategies are effective for isolating tetraoxatetrasilocanes with high purity?

  • Methodological Answer : Due to the compound’s thermal stability (boiling point ~275°C for analogous structures), fractional distillation under reduced pressure can separate it from lower-boiling-point impurities . Recrystallization from non-polar solvents like hexane or toluene is recommended for final purification. Purity assessment should combine melting point analysis, HPLC, and elemental analysis .

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